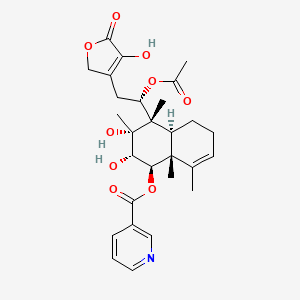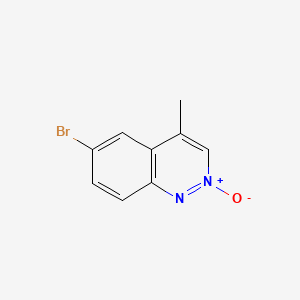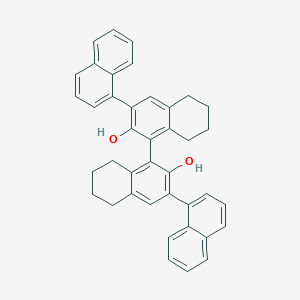
n-Butylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butylphosphine, also known as Tri-n-butylphosphine or Tributylphosphane, is an organophosphorus compound. It is a tertiary phosphine and is an oily liquid at room temperature, with a nauseating odor . It is used as a catalyst modifier in the cobalt-catalyzed hydroformylation of alkenes for industrial use .
Synthesis Analysis
n-Butylphosphine can be synthesized by the hydrophosphination of phosphine with 1-butene . The addition proceeds by a free radical mechanism, and so the Markovnikov rule is not followed . It can also be prepared in the laboratory by reaction of the appropriate Grignard reagent with phosphorus trichloride .
Molecular Structure Analysis
The molecular formula of n-Butylphosphine is P(CH2CH2CH2CH3)3 . It has a molecular weight of 202.32 . The structure of n-Butylphosphine can be viewed using Java or Javascript .
Chemical Reactions Analysis
n-Butylphosphine reacts with oxygen to give a phosphine oxide . This reaction is so fast that the compound is usually handled under an inert atmosphere . It is also easily alkylated . It has been used as a reducing reagent in solid phase peptide synthesis by oxidation-reduction condensation .
Physical And Chemical Properties Analysis
n-Butylphosphine is a colorless oily liquid with a stench and nauseating odor . It has a density of 0.82 g/ml . It is soluble in organic solvents such as heptane . It has a boiling point of 240 °C .
Mécanisme D'action
Safety and Hazards
n-Butylphosphine is considered hazardous . It is flammable and catches fire spontaneously if exposed to air . It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is toxic to aquatic life with long-lasting effects .
Propriétés
Numéro CAS |
1732-74-7 |
|---|---|
Nom du produit |
n-Butylphosphine |
Formule moléculaire |
CHCl2D |
Poids moléculaire |
0 |
Synonymes |
n-Butylphosphine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1179326.png)